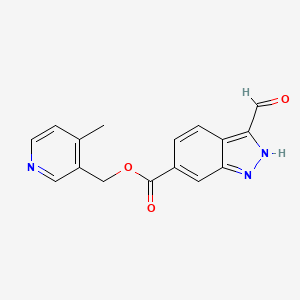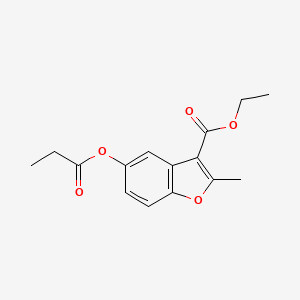![molecular formula C19H16F3NOS2 B2442213 N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097937-00-1](/img/structure/B2442213.png)
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains two thiophene rings, a trifluoromethyl group attached to a phenyl ring, and a propanamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The trifluoromethyl group is a common functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom. The propanamide group consists of a three-carbon chain with an amide functional group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on similar compounds, such as selective androgen receptor modulators (SARMs), has delved into their pharmacokinetics and metabolism in preclinical studies. These studies are crucial for understanding how these compounds are absorbed, distributed, metabolized, and excreted in the body, which informs their development as therapeutic agents. For example, S-1, a potent SARM, demonstrated low clearance, moderate volume of distribution, and a terminal half-life that supports its potential in treating androgen-dependent diseases (Di Wu et al., 2006).
Anticancer Activity
Another area of application is in the development of anticancer agents. Compounds such as celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies contribute to the discovery of new therapeutic agents that might offer benefits in treating various cancers while minimizing the adverse effects associated with traditional chemotherapy (Ş. Küçükgüzel et al., 2013).
Antimicrobial Agents
Compounds with thiophene cores have been explored for their antimicrobial properties. The synthesis and characterization of novel derivatives aim to develop agents capable of combating microbial infections, thus addressing the growing concern of antibiotic resistance. For instance, studies on azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide showed promising antibacterial activity, highlighting the potential of thiophene-containing compounds in antimicrobial therapy (I. Tumosienė et al., 2012).
Drug Distribution Studies
Investigations into how drugs distribute within the body post-administration are critical for drug development. For example, studies on tropicamide, a compound with a somewhat related structure, after intragastric administration in warm-blooded animals provide insights into the bioavailability and tissue distribution of such drugs. Understanding the distribution patterns helps in optimizing drug dosages and formulations for maximum efficacy with minimal side effects (V. K. Shormanov et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NOS2/c20-19(21,22)15-6-3-13(4-7-15)5-8-17(24)23-18(14-9-11-25-12-14)16-2-1-10-26-16/h1-4,6-7,9-12,18H,5,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQMGKPSBFERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)
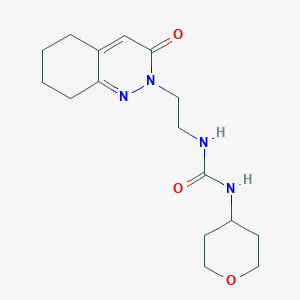

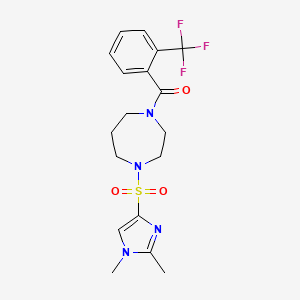
![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)



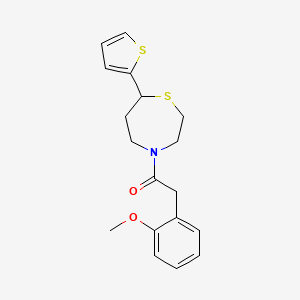
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)
